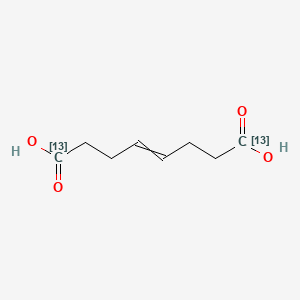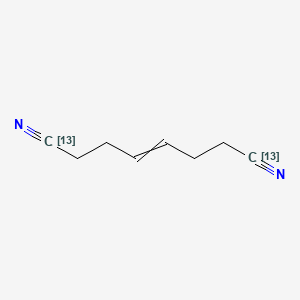
Marbofloxacin-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Marbofloxacin-d8 is a deuterium-labeled derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Marbofloxacin. Marbofloxacin itself is known for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Marbofloxacin-d8 involves the incorporation of deuterium atoms into the Marbofloxacin molecule. One common method includes the reaction of a deuterated precursor with phenylmethane, triethylamine, and N-methylpiperazine. The reaction is typically carried out by heating the mixture for 8-12 hours, followed by cooling, and then reacting with potassium hydroxide at elevated temperatures (60-90°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure high yield and purity of the final product. The process may also include additional purification steps such as crystallization and chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Marbofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Marbofloxacin-d8 is extensively used in scientific research for various applications:
Chemistry: Used as an internal standard in mass spectrometry to quantify Marbofloxacin levels in biological samples.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Marbofloxacin in different organisms.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Marbofloxacin in treating bacterial infections.
Mécanisme D'action
Marbofloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the normal cellular processes of bacteria, leading to the inhibition of bacterial growth and ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.
Ofloxacin: Similar to Marbofloxacin but with different pharmacokinetic and pharmacodynamic profiles.
Uniqueness: Marbofloxacin-d8 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into its metabolism and distribution .
Propriétés
Numéro CAS |
1185053-37-5 |
|---|---|
Formule moléculaire |
C17H19FN4O4 |
Poids moléculaire |
370.41 |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
Clé InChI |
BPFYOAJNDMUVBL-SQUIKQQTSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F |
Synonymes |
9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid; Marbocyl-d8; Zeniquin-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


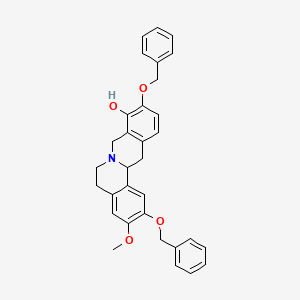
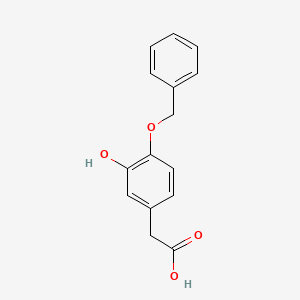
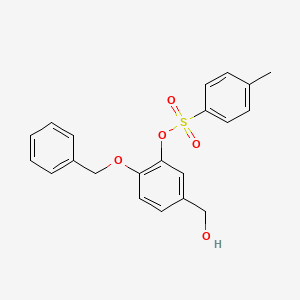
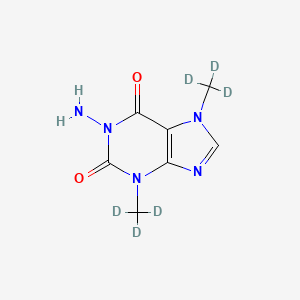
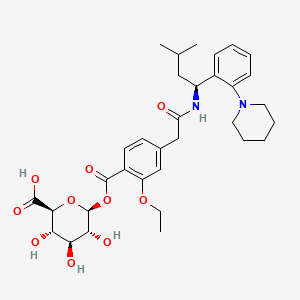
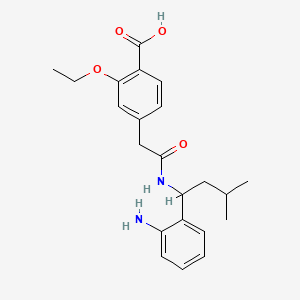

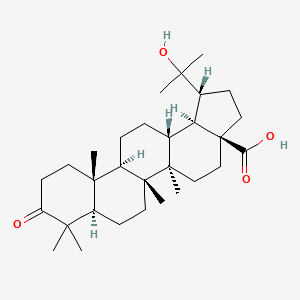
![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)
